molecular formula C4H8ClNO B13106703 (2R)-2-aminobut-3-yn-1-ol;hydrochloride

(2R)-2-aminobut-3-yn-1-ol;hydrochloride

Cat. No.: B13106703
M. Wt: 121.56 g/mol
InChI Key: RYXAXGYGXKDYOX-PGMHMLKASA-N
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Description

(2R)-2-aminobut-3-yn-1-ol;hydrochloride is a chemical compound with significant importance in various scientific fields It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-aminobut-3-yn-1-ol;hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the enantioselective reduction of a prochiral precursor using a chiral catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to achieve high yield and enantiomeric excess.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and optimized reaction conditions to maximize output while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-aminobut-3-yn-1-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

(2R)-2-aminobut-3-yn-1-ol;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.

Mechanism of Action

The mechanism by which (2R)-2-aminobut-3-yn-1-ol;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-2-aminobut-3-yn-1-ol;hydrochloride include other chiral amines and alcohols, such as:

  • (2S)-2-aminobut-3-yn-1-ol
  • (2R)-2-amino-3-butyne-1-ol
  • (2S)-2-amino-3-butyne-1-ol

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the resulting unique interactions with molecular targets. This makes it particularly valuable in applications requiring high enantioselectivity and specificity.

Properties

Molecular Formula

C4H8ClNO

Molecular Weight

121.56 g/mol

IUPAC Name

(2R)-2-aminobut-3-yn-1-ol;hydrochloride

InChI

InChI=1S/C4H7NO.ClH/c1-2-4(5)3-6;/h1,4,6H,3,5H2;1H/t4-;/m1./s1

InChI Key

RYXAXGYGXKDYOX-PGMHMLKASA-N

Isomeric SMILES

C#C[C@H](CO)N.Cl

Canonical SMILES

C#CC(CO)N.Cl

Origin of Product

United States

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